molecular formula C17H24N2O5 B3393224 (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol CAS No. 2050176-79-7

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol

Cat. No.: B3393224
CAS No.: 2050176-79-7
M. Wt: 336.4
InChI Key: QBBSDMSNGMRKCQ-KBPBESRZSA-N
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Description

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is a chiral compound that features a pyrrolidine ring with a hydroxyl group and a carbamate-protected amino group. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the pyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of the Boc Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine. This is done by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyrrolidine ring through a selective oxidation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.

Biology and Medicine

    Pharmaceuticals: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors due to its ability to interact with specific enzyme active sites.

Industry

    Material Science: Employed in the synthesis of polymers and other materials that require specific chiral properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The Boc and Cbz protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, to reveal the active amino and hydroxyl functionalities.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Boc-4-amino-3-pyrrolidinol: Lacks the Cbz protecting group, making it less bulky and potentially more reactive.

    (3S,4S)-1-Cbz-4-amino-3-pyrrolidinol: Lacks the Boc protecting group, which may affect its solubility and reactivity.

Uniqueness

(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is unique due to the presence of both Boc and Cbz protecting groups, which provide steric hindrance and stability during synthetic transformations. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBSDMSNGMRKCQ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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